molecular formula C8H7F3O2 B068479 2-(Trifluoromethoxy)benzyl alcohol CAS No. 175278-07-6

2-(Trifluoromethoxy)benzyl alcohol

Cat. No. B068479
M. Wt: 192.13 g/mol
InChI Key: ICOVMLDFMWLRJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl ethers, including compounds structurally related to 2-(Trifluoromethoxy)benzyl alcohol, can be efficiently achieved using bench-stable pyridinium salts such as 2-benzyloxy-1-methylpyridinium triflate. These salts facilitate the conversion of alcohols into benzyl ethers upon warming, providing good to excellent yields for a wide range of alcohols (Poon & Dudley, 2006). Additionally, secondary benzylation using benzyl alcohols catalyzed by metal triflates, including lanthanoid, scandium, and hafnium triflate, has been shown to be highly effective, allowing for the secondary benzylation of various nucleophiles with secondary benzyl alcohols in the presence of water (Noji et al., 2003).

Molecular Structure Analysis

Although direct studies on the molecular structure of 2-(Trifluoromethoxy)benzyl alcohol specifically were not found, the analysis of related trifluoromethylated compounds suggests that the trifluoromethyl group can significantly influence the electronic properties and conformation of the molecule. Inter- and intra-molecular hydrogen bonding in trifluoromethylated alcohols, demonstrated in compounds such as 2,5-bis(trifluoromethyl)hexane-2,5-diol, highlights the impact of the trifluoromethyl group on molecular structure and stability (Singh, Twamley, & Shreeve, 2001).

Chemical Reactions and Properties

Deoxytrifluoromethylation of alcohols has emerged as a significant reaction, enabling the incorporation of the trifluoromethyl group into various drug-like molecules to improve their pharmaceutical properties. This reaction underscores the chemical reactivity and utility of trifluoromethylated alcohols in synthesizing compounds with enhanced properties (Intermaggio et al., 2022).

Physical Properties Analysis

The physical properties of 2-(Trifluoromethoxy)benzyl alcohol, such as solubility, melting point, and boiling point, can be inferred from related compounds. For instance, the presence of the trifluoromethoxy group typically increases the polarity and lowers the volatility compared to non-fluorinated analogs, affecting solubility in organic solvents and water.

Chemical Properties Analysis

Compounds like 2-(Trifluoromethoxy)benzyl alcohol often exhibit unique reactivity due to the electron-withdrawing nature of the trifluoromethoxy group. This group affects the acidity of proximal hydrogens and the reactivity towards nucleophiles and electrophiles. The use of trifluoromethanesulfonic acid and related reagents in catalyzing benzylation reactions further illustrates the chemical versatility and reactivity of such compounds (Wilsdorf, Leichnitz, & Reissig, 2013).

Scientific Research Applications

  • Benzylation of Alcohols

    A study by Poon and Dudley (2006) described the use of a stable organic salt, 2-benzyloxy-1-methylpyridinium triflate, for converting alcohols into benzyl ethers upon warming, showcasing a method for benzylation of a wide range of alcohols (Poon & Dudley, 2006).

  • O-Benzylating Reagent

    Yamada, Fujita, and Kunishima (2012) developed 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), an acid-catalyzed O-benzylating reagent, offering an inexpensive and stable method for producing benzyl ethers (Yamada, Fujita, & Kunishima, 2012).

  • Secondary Benzylation Using Metal Triflates

    Noji et al. (2003) explored the secondary benzylation of various nucleophiles using secondary benzyl alcohol and metal triflates, highlighting the use of trifluoromethanesulfonic acid in this context (Noji et al., 2003).

  • Protecting Group-Free Use of Alcohols in Reactions

    A study by Cullen, Muller, and Williams (2017) demonstrated the use of aluminium triflate as a catalyst to render benzylic and allylic alcohols electrophilic without chemical modification, showcasing a method for dehydrative nucleophilic displacement reactions (Cullen, Muller, & Williams, 2017).

  • Renewable Benzyl Alcohol Production

    Pugh et al. (2015) engineered Escherichia coli for the biosynthesis of benzyl alcohol from glucose, illustrating a novel approach for renewable production of this compound (Pugh et al., 2015).

  • Selective Oxidation of Benzyl Alcohol

    Research by Marotta et al. (2011) investigated the selective oxidation of benzyl alcohol to benzaldehyde using a TiO2/Cu(II)/UV solar system, indicating a potential green chemistry application (Marotta et al., 2011).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling the compound . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

[2-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOVMLDFMWLRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380432
Record name 2-(Trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)benzyl alcohol

CAS RN

175278-07-6
Record name 2-(Trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)benzyl Alcohol
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-trifluoromethoxybenzoic acid (1.0 g, 5.2 mmol) in THF (25 mL) at 0° C. was added borane-THF complex (15 mL of a 1.0 M solution in THF, 15 mmol). The solution was warmed to ambient temperature and stirred for 14 h. The solvent was removed under reduced pressure and the residue was partitioned between EtOAc (75 mL) and saturated aqueous NaHCO3 (75 mL). The organic phase was dried (MgSO4), filtered and the solvent was removed under reduced pressure to give 2-trifluoromethoxybenzyl alcohol as a colorless liquid (TLC Rf =0.2 (1:3 EtOAc-hexanes)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JRM Bastidas - 2021 - search.proquest.com
Direct functionalization of C‒H bonds reduces the number of synthetic steps for a target molecule enhancing efficiency and avoiding undesired waste material. Iridium catalyzed C–H …
Number of citations: 0 search.proquest.com

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